molecular formula C9H7FN2O B13661793 5-(4-Fluorophenyl)oxazol-4-amine

5-(4-Fluorophenyl)oxazol-4-amine

Cat. No.: B13661793
M. Wt: 178.16 g/mol
InChI Key: HLXXPMLWZRVUCR-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)oxazol-4-amine is a heterocyclic compound that features an oxazole ring substituted with a fluorophenyl group.

Chemical Reactions Analysis

5-(4-Fluorophenyl)oxazol-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)oxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

5-(4-Fluorophenyl)oxazol-4-amine can be compared to other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of oxazole derivatives in medicinal chemistry .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3-oxazol-4-amine

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-9(11)12-5-13-8/h1-5H,11H2

InChI Key

HLXXPMLWZRVUCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)N)F

Origin of Product

United States

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